The Pharmacology of NPS-2143 Hydrochloride: A Technical Guide
The Pharmacology of NPS-2143 Hydrochloride: A Technical Guide
NPS-2143 hydrochloride is a potent and selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in pharmacological research and a potential therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of NPS-2143, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
NPS-2143 functions as a "calcilytic" agent, a negative allosteric modulator of the CaSR.[2][4] The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis.[5] NPS-2143 binds to the transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site.[6] This allosteric binding inhibits the intracellular signaling cascade typically initiated by the activation of the CaSR by extracellular calcium.[7] The primary consequence of this antagonism in the parathyroid gland is the stimulation of parathyroid hormone (PTH) secretion.[3][8]
The downstream signaling pathways affected by NPS-2143's antagonism of the CaSR are multifaceted. The CaSR couples to several G-proteins, primarily Gαq/11 and Gαi/o. NPS-2143, by inhibiting CaSR activation, modulates these pathways.
Pharmacodynamics
The pharmacodynamic effects of NPS-2143 have been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
NPS-2143 demonstrates potent antagonistic activity at the CaSR in cellular assays.
| Parameter | Cell Line | Assay | Value | Reference(s) |
| IC₅₀ | HEK293 cells expressing human CaSR | Inhibition of cytoplasmic Ca²⁺ increase | 43 nM | [1][3][9] |
| EC₅₀ | Bovine parathyroid cells | Stimulation of PTH secretion | 41 nM | [3][8][9] |
In Vivo Activity
In vivo studies in animal models have confirmed the calcilytic effects of NPS-2143.
| Animal Model | Dose and Route | Key Findings | Reference(s) |
| Normal Rats | Intravenous infusion | Rapid and significant increase in plasma PTH levels. | [3][9] |
| Normal Rats | 1 mg/kg, i.v. | 4- to 5-fold increase in plasma PTH levels. | [3] |
| Osteopenic Ovariectomized (OVX) Rats | Daily oral administration | Sustained increase in plasma PTH and increased bone turnover. | [4] |
Pharmacokinetics
Limited pharmacokinetic data for NPS-2143 is available from preclinical studies. A notable characteristic is its prolonged half-life.
| Parameter | Species | Finding | Reference(s) |
| Half-life | Rats | After oral administration, a prolonged elevation of PTH for over 4 hours was observed, suggesting a long half-life. | [4][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Assays
This assay measures the ability of NPS-2143 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) mediated by CaSR activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Transfection (for transient expression): Cells are transfected with a plasmid encoding the human CaSR using a suitable transfection reagent.
-
Assay Procedure:
-
Cells are plated in 96-well plates.
-
After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are washed and incubated in a buffer with a basal calcium concentration.
-
NPS-2143 at various concentrations is added to the wells and incubated for a short period.
-
The fluorescence is monitored using a plate reader.
-
An agonist (e.g., a solution with a higher calcium concentration) is added to stimulate the CaSR.
-
The change in fluorescence, indicative of the change in [Ca²⁺]i, is recorded over time.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of NPS-2143.
This assay assesses the ability of NPS-2143 to stimulate the secretion of PTH from primary parathyroid cells.
-
Cell Preparation:
-
Fresh bovine parathyroid glands are obtained.
-
The glands are minced and subjected to enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
The dispersed cells are washed and resuspended in a culture medium.
-
-
Assay Procedure:
-
The parathyroid cells are plated in multi-well plates.
-
Cells are pre-incubated in a medium with a defined calcium concentration.
-
NPS-2143 at various concentrations is added to the wells.
-
The cells are incubated for a specific period (e.g., 1-2 hours).
-
The supernatant (culture medium) is collected.
-
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA or radioimmunoassay).
-
Data Analysis: The EC₅₀ value is determined by plotting the amount of PTH secreted against the concentration of NPS-2143.
In Vivo Models
This model is used to evaluate the effect of NPS-2143 on bone metabolism in a state of estrogen deficiency, mimicking postmenopausal osteoporosis.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A bilateral ovariectomy is performed to induce estrogen deficiency. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.
-
-
Drug Administration: After a recovery period and confirmation of osteoporosis development (typically several weeks), NPS-2143 is administered orally on a daily basis. A vehicle control group receives the formulation without the active compound.
-
Endpoint Analysis:
-
Biochemical Markers: Blood samples are collected to measure plasma levels of PTH, calcium, and markers of bone turnover (e.g., alkaline phosphatase, osteocalcin).
-
Bone Mineral Density (BMD): BMD is measured using techniques like dual-energy X-ray absorptiometry (DXA).
-
Histomorphometry: Bones (e.g., femur, tibia) are collected for histological analysis to assess bone structure and cellular activity (osteoblast and osteoclast numbers and activity).
-
The potential neuroprotective effects of NPS-2143 have been investigated in models of Alzheimer's disease. One common approach involves the administration of amyloid-beta (Aβ) to induce AD-like pathology.
-
Animal Model: Mice or rats are commonly used.
-
Induction of AD-like Pathology: Aβ oligomers or fibrils are administered, typically via intracerebroventricular (ICV) injection, to mimic the amyloid plaques characteristic of AD.
-
Drug Administration: NPS-2143 is administered to the animals, often before or after the Aβ injection, to assess its preventative or therapeutic effects.
-
Endpoint Analysis:
-
Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Biochemical Analysis: Brain tissue is analyzed for levels of Aβ, tau phosphorylation, and markers of neuroinflammation (e.g., cytokines).
-
Histology: Brain sections are examined for the presence of amyloid plaques, neurofibrillary tangles, and neuronal loss.
-
The anti-inflammatory properties of NPS-2143 have been studied in a mouse model of acute lung injury.
-
Animal Model: Mice (e.g., C57BL/6) are used.
-
Induction of ALI: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered intratracheally or intranasally to induce a robust inflammatory response in the lungs.
-
Drug Administration: NPS-2143 is typically administered prior to the LPS challenge.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is collected to measure the influx of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Lung Histology: Lung tissue is examined for signs of inflammation, edema, and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a marker of neutrophil infiltration.
-
Therapeutic Potential
The unique pharmacological profile of NPS-2143 has led to its investigation in several therapeutic areas:
-
Osteoporosis: By stimulating the endogenous pulsatile release of PTH, NPS-2143 has been explored as an anabolic agent for the treatment of osteoporosis.[2][4]
-
Neurodegenerative Diseases: Its ability to modulate CaSR signaling has prompted research into its potential neuroprotective effects in conditions like Alzheimer's disease, where CaSR dysregulation may contribute to pathology.[11][12]
-
Inflammatory Conditions: NPS-2143 has shown anti-inflammatory effects in preclinical models of acute lung injury and asthma, suggesting a role for the CaSR in inflammatory processes.[13][14]
-
Hypoparathyroidism: As a calcilytic, NPS-2143 has the potential to treat hypocalcemia in activating CaSR mutations.[7]
Summary and Future Directions
NPS-2143 hydrochloride is a well-characterized and selective antagonist of the Calcium-Sensing Receptor. Its ability to stimulate PTH secretion and modulate CaSR signaling pathways has established it as a valuable research tool and a compound with therapeutic potential across multiple disease areas. Further research is warranted to fully elucidate its clinical utility, particularly concerning its long-term efficacy and safety in chronic conditions. The development of second-generation calcilytics with optimized pharmacokinetic and pharmacodynamic profiles continues to be an active area of investigation.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 8. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 9. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]
- 12. Generation of osteoclasts in vitro, and assay of osteoclast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
